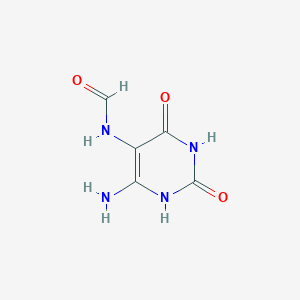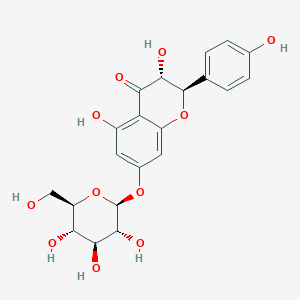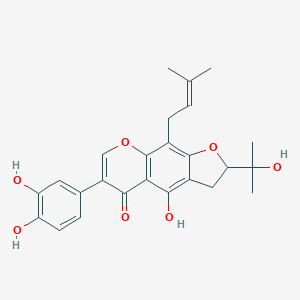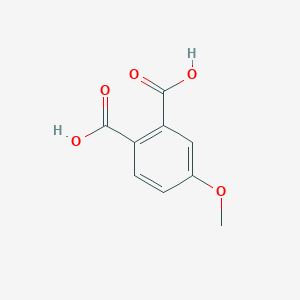
FDNP-D-ALA-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-((5-Fluoro-2,4-dinitrophenyl)amino)propanamide is a chiral compound that has garnered interest in various scientific fields due to its unique structural and chemical properties
Mechanism of Action
Target of Action
It is known that this compound is used in the separation of dl-amino acids .
Mode of Action
FDNP-D-ALA-NH2, often referred to as Marfey’s reagent, is used in the separation of DL-amino acids . It reacts with DL-amino acids to furnish diastereomeric derivatives, which are separable by reversed-phase high-performance liquid chromatography (RP-HPLC) . The large differences in elution times and the high extinction coefficients of diastereomers obtained by derivatization of DL-amino acids with Marfey’s reagent are noteworthy .
Biochemical Pathways
The compound plays a significant role in the analytical chemistry of amino acids, particularly in the separation of dl-amino acids .
Result of Action
The primary result of the action of this compound is the formation of diastereomeric derivatives of DL-amino acids, which can be separated by RP-HPLC . This allows for the analysis and separation of different forms of amino acids.
Action Environment
The action of this compound is influenced by the conditions under which the reaction with DL-amino acids takes place. For instance, the reaction occurs in mixtures of aqueous NaHCO3 and acetone at 40–50°C
Biochemical Analysis
Biochemical Properties
FDNP-D-ALA-NH2 plays a crucial role in biochemical reactions, particularly in the derivatization of amino acids for chromatographic analysis. The compound interacts with various enzymes and proteins, forming stable complexes that can be analyzed using high-performance liquid chromatography (HPLC). For instance, this compound has been used to separate DL-amino acids by forming diastereomeric derivatives, which are then separated based on their retention times in HPLC . The interaction between this compound and amino acids involves the formation of covalent bonds, which stabilize the derivatives and allow for their precise analysis.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the function of cells by interacting with specific proteins and enzymes, leading to changes in their activity. For example, this compound can inhibit certain enzymes involved in amino acid metabolism, thereby altering the metabolic flux within the cell . Additionally, the compound’s ability to form stable complexes with amino acids can impact gene expression by modifying the availability of these amino acids for protein synthesis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through covalent bonding. The compound’s 5-fluoro-2,4-dinitrophenyl group reacts with amino groups in proteins and enzymes, forming stable derivatives. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . This compound can also influence gene expression by modifying the availability of amino acids required for protein synthesis, thereby affecting the overall cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies where the compound is used to modify enzyme activity and amino acid availability . These temporal effects are important for understanding the compound’s long-term impact on biochemical reactions and cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modify enzyme activity and amino acid metabolism without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including enzyme inhibition and disruption of cellular metabolism . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in biochemical research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism. The compound interacts with enzymes such as amino acid oxidases and transaminases, affecting the metabolic flux and levels of various metabolites . These interactions can lead to changes in the overall metabolic profile of the cell, influencing processes such as energy production and biosynthesis of essential molecules.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s 5-fluoro-2,4-dinitrophenyl group allows it to bind to proteins and enzymes, facilitating its transport to various cellular compartments . This distribution is essential for the compound’s activity, as it needs to reach specific sites within the cell to exert its biochemical effects.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its activity. The compound’s targeting signals and post-translational modifications direct it to organelles such as the mitochondria and endoplasmic reticulum . This subcellular localization is crucial for its function, as it allows this compound to interact with specific enzymes and proteins involved in key biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((5-Fluoro-2,4-dinitrophenyl)amino)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2,4-dinitroaniline and ®-2-bromopropanamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of ®-2-((5-Fluoro-2,4-dinitrophenyl)amino)propanamide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness, often incorporating automated systems and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
®-2-((5-Fluoro-2,4-dinitrophenyl)amino)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The fluorine atom and nitro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can react with the compound under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields amino derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
®-2-((5-Fluoro-2,4-dinitrophenyl)amino)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of chiral compounds.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and protein modifications.
Medicine: Research into its potential therapeutic applications includes exploring its role as a precursor for drug development.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
®-2-((5-Chloro-2,4-dinitrophenyl)amino)propanamide: Similar structure but with a chlorine atom instead of fluorine.
®-2-((5-Bromo-2,4-dinitrophenyl)amino)propanamide: Contains a bromine atom in place of fluorine.
®-2-((5-Methyl-2,4-dinitrophenyl)amino)propanamide: Features a methyl group instead of fluorine.
Uniqueness
®-2-((5-Fluoro-2,4-dinitrophenyl)amino)propanamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2R)-2-(5-fluoro-2,4-dinitroanilino)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4O5/c1-4(9(11)15)12-6-2-5(10)7(13(16)17)3-8(6)14(18)19/h2-4,12H,1H3,(H2,11,15)/t4-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPLBHLFDJOJGP-SCSAIBSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














